Cas no 16133-26-9 (pyridine-3-thiol)
pyridine-3-thiol Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyridinethiol
- pyridine-3-thiol
- 3-Mercaptopyridine
- 3-thiopyridine
- 5-mercaptopyridine
- Pyridin-3-thiol
- SB21322
- 16133-26-9
- AT26584
- DTXSID30167115
- EN300-98716
- InChI=1/C5H5NS/c7-5-2-1-3-6-4-5/h1-4,7
- BRN 0105737
- SCHEMBL263755
- CS-0265460
- 5-21-02-00091 (Beilstein Handbook Reference)
- FFWJHVGUAKWTKW-UHFFFAOYSA-N
- W-205876
-
- MDL: MFCD13175310
- Inchi: 1S/C5H5NS/c7-5-2-1-3-6-4-5/h1-4,7H
- InChI Key: FFWJHVGUAKWTKW-UHFFFAOYSA-N
- SMILES: SC1C=NC=CC=1
Computed Properties
- Exact Mass: 111.01400
- Monoisotopic Mass: 111.01427034g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 56
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 13.9Ų
Experimental Properties
- PSA: 51.69000
- LogP: 1.37030
pyridine-3-thiol Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
pyridine-3-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029004183-250mg |
3-Mercaptopyridine |
16133-26-9 | 95% | 250mg |
$1,048.60 | 2022-04-02 | |
| Alichem | A029004183-500mg |
3-Mercaptopyridine |
16133-26-9 | 95% | 500mg |
$1,769.25 | 2022-04-02 | |
| Alichem | A029004183-1g |
3-Mercaptopyridine |
16133-26-9 | 95% | 1g |
$2,779.20 | 2022-04-02 | |
| Chemenu | CM362408-1g |
pyridine-3-thiol |
16133-26-9 | 95%+ | 1g |
$942 | 2022-06-12 | |
| Enamine | EN300-98716-0.05g |
pyridine-3-thiol |
16133-26-9 | 95.0% | 0.05g |
$312.0 | 2025-03-21 | |
| Enamine | EN300-98716-0.1g |
pyridine-3-thiol |
16133-26-9 | 95.0% | 0.1g |
$466.0 | 2025-03-21 | |
| Enamine | EN300-98716-0.25g |
pyridine-3-thiol |
16133-26-9 | 95.0% | 0.25g |
$666.0 | 2025-03-21 | |
| Enamine | EN300-98716-0.5g |
pyridine-3-thiol |
16133-26-9 | 95.0% | 0.5g |
$1046.0 | 2025-03-21 | |
| Enamine | EN300-98716-1.0g |
pyridine-3-thiol |
16133-26-9 | 95.0% | 1.0g |
$1343.0 | 2025-03-21 | |
| Enamine | EN300-98716-2.5g |
pyridine-3-thiol |
16133-26-9 | 95.0% | 2.5g |
$2631.0 | 2025-03-21 |
pyridine-3-thiol Suppliers
pyridine-3-thiol Related Literature
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1. 479. Ionization constants of heterocyclic substances. Part III. Mercapto-derivatives of pyridine, quinoline, and isoquinolineAdrien Albert,G. B. Barlin J. Chem. Soc. 1959 2384
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Vegard Torp Lien,Margrethe Konstanse Kristiansen,Solveig Pettersen,Mads Haugland Haugen,Dag Erlend Olberg,Jo Waaler,Jo Klaveness RSC Adv. 2019 9 37092
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Ling-Ling Yang,Wei Xu,Jie Yan,Hui-Lin Su,Chen Yuan,Chao Li,Xing Zhang,Zhu-Jun Yu,Yu-Hang Yan,Yamei Yu,Qiang Chen,Zhouyu Wang,Lin Li,Shan Qian,Guo-Bo Li Med. Chem. Commun. 2019 10 164
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4. 250. The infrared spectra of some N-heteroaromatic mercaptocompounds and of their N-methyl and S-methyl derivativesE. Spinner J. Chem. Soc. 1960 1237
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Jun-Rong Zhang,Yan-Yan Liao,Jian-Chao Deng,Kai-Ying Feng,Min Zhang,Yun-Yun Ning,Zi-Wei Lin,Ri-Yuan Tang Chem. Commun. 2017 53 7784
Additional information on pyridine-3-thiol
Exploring Pyridine-3-thiol (CAS No. 16133-26-9): Properties, Applications, and Innovations
Pyridine-3-thiol (CAS No. 16133-26-9), also known as 3-mercaptopyridine, is a sulfur-containing heterocyclic compound with a wide range of applications in pharmaceuticals, agrochemicals, and material science. Its unique molecular structure, combining a pyridine ring with a thiol group, makes it a versatile building block in organic synthesis. Researchers and industries are increasingly interested in this compound due to its potential in drug development, catalysis, and functional materials. This article delves into its properties, synthesis methods, and emerging trends, addressing common queries like "pyridine-3-thiol uses" and "CAS 16133-26-9 safety data."
The chemical formula of pyridine-3-thiol is C5H5NS, with a molecular weight of 111.16 g/mol. Its thiol group (-SH) provides reactivity for metal coordination, making it valuable in catalysis and nanotechnology. Recent studies highlight its role in creating bioactive molecules, particularly in antimicrobial and anticancer research. For instance, derivatives of 3-mercaptopyridine have shown promise in inhibiting enzyme activity linked to inflammatory diseases. This aligns with the growing demand for "sustainable chemical alternatives" and "green chemistry solutions," as industries seek eco-friendly synthetic routes.
In material science, pyridine-3-thiol is used to modify surfaces and create self-assembled monolayers (SAMs). These applications are critical in sensors, electronics, and corrosion inhibition. A trending topic in this field is "smart coatings for renewable energy," where 16133-26-9 derivatives contribute to durable solar panel materials. Additionally, its ability to form stable complexes with transition metals supports advancements in "molecular electronics" and "nanoscale devices," addressing frequent searches like "pyridine-3-thiol in nanotechnology."
Synthesis of pyridine-3-thiol typically involves the reaction of 3-bromopyridine with thiourea, followed by hydrolysis. Innovations in "microwave-assisted synthesis" have reduced reaction times and improved yields, a hot topic among chemists optimizing "efficient synthetic protocols." Safety considerations, such as proper handling to avoid skin irritation, are often queried (CAS 16133-26-9 handling precautions), though it is not classified as highly hazardous under standard regulations.
The pharmaceutical industry leverages pyridine-3-thiol as a precursor for drugs targeting neurological and metabolic disorders. Its role in "drug discovery pipelines" is underscored by patents exploring its derivatives for Parkinson’s and diabetes treatments. This connects to popular searches like "pyridine-3-thiol in medicine" and "future of heterocyclic compounds." Meanwhile, agrochemical applications include its use in pesticide formulations, aligning with the "crop protection chemicals" trend.
Environmental and regulatory aspects of 16133-26-9 are also noteworthy. While not flagged as a priority pollutant, its biodegradation pathways are studied under "green chemistry metrics." Researchers emphasize "benign by design" strategies to minimize waste during synthesis, resonating with global sustainability goals.
In conclusion, pyridine-3-thiol (CAS No. 16133-26-9) is a multifaceted compound bridging gaps between academia and industry. From "catalysis breakthroughs" to "pharmaceutical innovations," its applications reflect evolving scientific priorities. As interest grows in "high-value specialty chemicals," this compound remains a key player in shaping future technologies.
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